

# In-Depth Technical Guide: 2-Hydroxypropanimidamide

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## Compound of Interest

Compound Name: **2-Hydroxypropanimidamide**

Cat. No.: **B1275135**

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## Core Compound Identification

This technical guide provides comprehensive information on **2-hydroxypropanimidamide**, a molecule of interest in synthetic and medicinal chemistry.

Identifier	Value
IUPAC Name	2-hydroxypropanimidamide
CAS Number (Free Base)	91431-03-7
CAS Number ((R)-enantiomer, HCl salt)	4024-05-9[1]
Molecular Formula	C <sub>3</sub> H <sub>8</sub> N <sub>2</sub> O
Molecular Weight	88.11 g/mol

## Synthesis of 2-Hydroxypropanimidamide

The primary route for the synthesis of **2-hydroxypropanimidamide** is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt). This intermediate is then treated with ammonia to yield the final amidine product. The starting material for this synthesis is 2-hydroxypropanenitrile, commonly known as lactonitrile.

## Experimental Protocol: Pinner Reaction Synthesis

This protocol is an adapted procedure based on general Pinner reaction methodologies for the synthesis of amidines from nitriles.

### Materials:

- 2-Hydroxypropanenitrile (Lactonitrile) (CAS: 78-97-7)
- Anhydrous Ethanol
- Anhydrous Diethyl Ether
- Hydrogen Chloride (gas)
- Ammonia (gas)
- Round-bottom flask with a gas inlet and outlet
- Magnetic stirrer
- Ice bath
- Drying tube (e.g., with calcium chloride)

### Procedure:

#### Step 1: Formation of the Pinner Salt (Ethyl 2-hydroxypropanimidate hydrochloride)

- Prepare a solution of lactonitrile in a mixture of anhydrous ethanol and anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube. The flask should be cooled in an ice bath to 0°C.
- Slowly bubble dry hydrogen chloride gas through the cooled and stirred solution. Anhydrous conditions are crucial to prevent hydrolysis of the intermediate.
- Continue the addition of HCl until the solution is saturated. The reaction mixture should be stirred at 0°C for several hours.

- The Pinner salt, ethyl 2-hydroxypropanimidate hydrochloride, will precipitate from the solution.
- Collect the precipitated salt by filtration under anhydrous conditions and wash with cold, anhydrous diethyl ether.

### Step 2: Ammonolysis to **2-Hydroxypropanimidamide**

- Suspend the collected Pinner salt in a suitable anhydrous solvent, such as anhydrous ethanol, in a clean, dry flask cooled in an ice bath.
- Bubble anhydrous ammonia gas through the stirred suspension. The reaction is an ammonolysis, where ammonia displaces the ethoxy group to form the amidine.
- Continue the reaction until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the disappearance of the C=N-O stretch of the imidate).
- Upon completion, the ammonium chloride byproduct can be removed by filtration.
- The filtrate, containing the desired **2-hydroxypropanimidamide**, is then concentrated under reduced pressure to yield the crude product.
- Further purification can be achieved by recrystallization or chromatography.

## Biological Activity and Potential Applications

While specific quantitative biological data for **2-hydroxypropanimidamide** is not extensively available in public literature, its structural motifs suggest potential applications in drug discovery. The amidine functional group is a known pharmacophore present in numerous therapeutic agents.

## Potential as a P2X3 Receptor Antagonist

Compounds containing amidine functionalities have been investigated as antagonists of the P2X3 receptor. P2X3 receptors are ATP-gated ion channels predominantly expressed in sensory neurons and are implicated in nociception and sensory hypersensitization.[\[2\]](#)

Antagonism of these receptors is a promising therapeutic strategy for chronic pain, overactive bladder, and refractory chronic cough.

Quantitative Data for Representative P2X3 Antagonists:

The following table presents data for known P2X3 antagonists to provide context for the potential activity of compounds like **2-hydroxypropanimidamide**.

Compound	Target(s)	IC <sub>50</sub> / pIC <sub>50</sub>	Reference
AF-353	human P2X3	pIC <sub>50</sub> = 8.0	[3]
human P2X2/3		pIC <sub>50</sub> = 7.3	[3]
P2X3 antagonist 34 (BLU-5937)	human P2X3	IC <sub>50</sub> = 25 nM	[4]
rat P2X3		IC <sub>50</sub> = 92 nM	[4]
A-317491	hP2X3/hP2X2/3	K <sub>i</sub> = 9–22 nM	[3]

Note: The above data is for structurally distinct molecules and should not be directly extrapolated to **2-hydroxypropanimidamide**. It serves to illustrate the potency of compounds targeting the P2X3 receptor.

## Experimental Protocol: Calcium Flux Assay for P2X3 Receptor Antagonism

This protocol describes a representative in vitro assay to determine the inhibitory activity of a test compound on P2X3 receptors.

Objective: To measure the ability of a test compound, such as **2-hydroxypropanimidamide**, to inhibit calcium influx mediated by P2X3 receptor activation.

Materials:

- HEK293 cells stably expressing human P2X3 receptors.
- Cell culture medium and reagents.

- Fluo-4 AM calcium indicator dye.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- ATP or a stable analog (e.g.,  $\alpha,\beta$ -methylene ATP) as the agonist.
- Test compound (**2-hydroxypropanimidamide**).
- A fluorescent plate reader capable of kinetic reading.

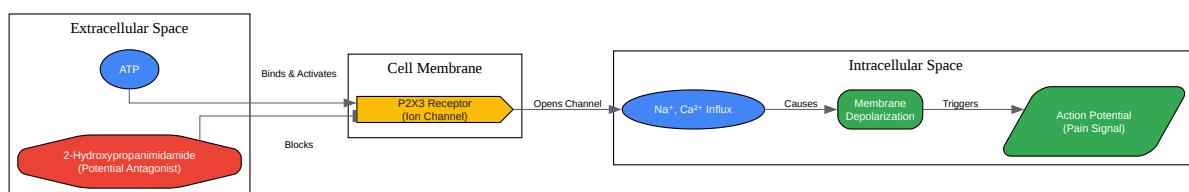
#### Procedure:

- Cell Plating: Seed the HEK293-hP2X3 cells into 96-well black-walled, clear-bottom plates and culture overnight to allow for cell attachment.
- Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM dye solution in the dark at 37°C for approximately 1 hour.
- Compound Incubation: After incubation, wash the cells to remove excess dye. Add the test compound (**2-hydroxypropanimidamide**) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
- Signal Measurement: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence.
- Agonist Addition and Reading: Add the P2X3 agonist (e.g.,  $\alpha,\beta$ -methylene ATP) to all wells simultaneously using an automated dispenser in the plate reader.
- Immediately begin kinetic measurement of fluorescence intensity over a period of time (e.g., 2-3 minutes). The binding of the agonist to the P2X3 receptor will open the channel, allowing calcium influx and an increase in fluorescence.
- Data Analysis: The increase in fluorescence upon agonist addition is indicative of P2X3 receptor activity. The inhibitory effect of the test compound is determined by the reduction in this fluorescence signal compared to control wells (with agonist but no inhibitor).
- Calculate the  $IC_{50}$  value by plotting the percent inhibition against the log concentration of the test compound and fitting the data to a four-parameter logistic equation.

# Signaling Pathway and Workflow Visualization

## P2X3 Receptor Signaling Pathway

Extracellular ATP, released in response to tissue damage or inflammation, binds to and activates P2X3 receptors on sensory neurons. This activation leads to the opening of a non-selective cation channel, resulting in the influx of  $\text{Na}^+$  and  $\text{Ca}^{2+}$ . The influx of these ions depolarizes the cell membrane, which can trigger the firing of an action potential, transmitting a pain signal to the central nervous system.[5][6][7]

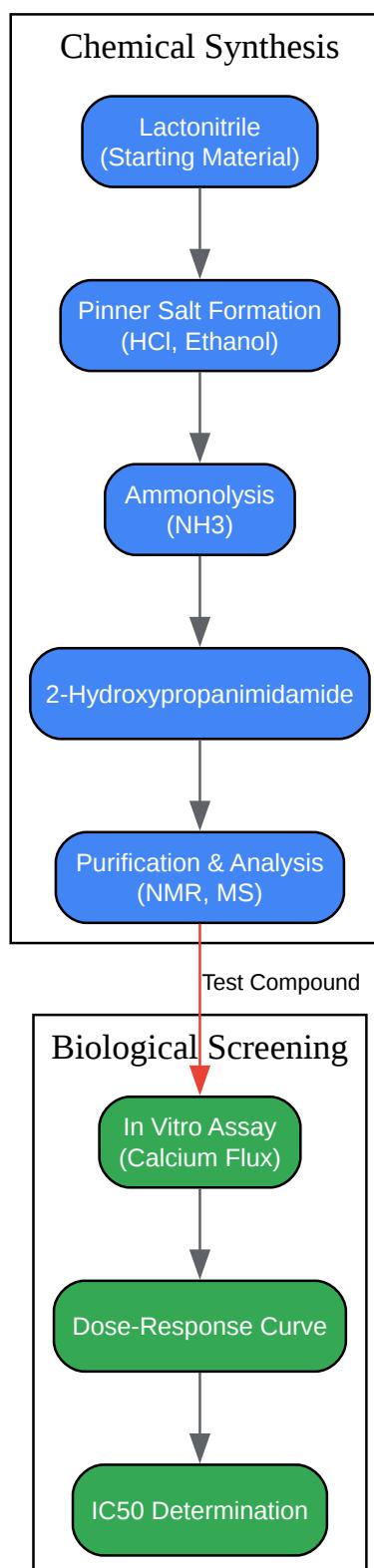


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Caption: P2X3 receptor activation by ATP and potential inhibition.

## Experimental Workflow: Synthesis and Screening

The overall process for investigating a compound like **2-hydroxypropanimidamide** involves a logical flow from chemical synthesis to biological evaluation.

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Caption: Workflow from synthesis to in vitro biological screening.

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